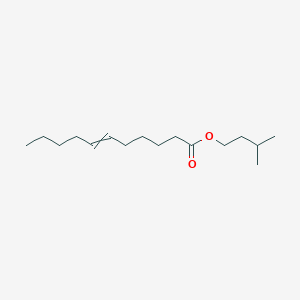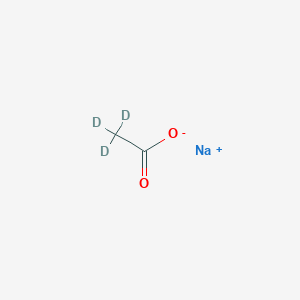
zinc;3-(3-ethylcyclopentyl)propanoate
Overview
Description
zinc;3-(3-ethylcyclopentyl)propanoate are a class of compounds derived from the reaction between naphthenic acids and zinc. Naphthenic acids are a complex mixture of cyclopentyl and cyclohexyl carboxylic acids, primarily found in crude oil. The zinc salts of these acids are widely used in various industrial applications due to their unique properties, such as hydrophobicity and coordination chemistry .
Mechanism of Action
Target of Action
Naphthenic acids, zinc salts, also known as zinc naphthenates, are primarily used to produce metal naphthenates . These are covalent, hydrophobic coordination complexes that serve as hydrophobic sources of metal ions in diverse applications . The primary targets of these compounds are therefore the processes or reactions that require these metal ions.
Mode of Action
Zinc naphthenates interact with their targets by providing a source of zinc ions. These ions can then participate in various chemical reactions, serving as catalysts or additives . The naphthenate anions released during this process may also interact with other substances in the environment .
Biochemical Pathways
The exact biochemical pathways affected by zinc naphthenates can vary widely depending on the specific application and environment. It’s known that these compounds can influence a range of reactions due to their role as a source of zinc ions
Result of Action
The molecular and cellular effects of zinc naphthenates’ action depend on the specific context in which they’re used. For instance, in industrial applications, they can enhance the efficiency of certain processes by providing a source of zinc ions . They can also have environmental impacts, as they’re classified as hazardous to the aquatic environment .
Action Environment
The action, efficacy, and stability of zinc naphthenates can be influenced by various environmental factors. For example, they’re known to be stable under normal conditions , but their action can be affected by the presence of other substances or specific environmental conditions . Furthermore, their impact on the environment can vary depending on factors such as their concentration and the specific characteristics of the local ecosystem .
Biochemical Analysis
Biochemical Properties
Naphthenic acids, zinc salts interact with a variety of enzymes and proteins. For instance, they have been found to interact with microbial taxa under certain anaerobic electron-accepting conditions . The nature of these interactions is largely dependent on the specific structure and composition of the naphthenic acids, zinc salts .
Cellular Effects
The effects of naphthenic acids, zinc salts on cells and cellular processes are diverse. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the environmental conditions and the specific structure of the naphthenic acids, zinc salts .
Molecular Mechanism
At the molecular level, naphthenic acids, zinc salts exert their effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms are largely dependent on the structure and composition of the naphthenic acids, zinc salts .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of naphthenic acids, zinc salts can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of naphthenic acids, zinc salts can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Naphthenic acids, zinc salts are involved in various metabolic pathways. They interact with a variety of enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Naphthenic acids, zinc salts are transported and distributed within cells and tissues in a manner that is largely dependent on their specific structure and composition .
Subcellular Localization
The subcellular localization of naphthenic acids, zinc salts and their effects on activity or function can vary depending on their specific structure and composition . This could include any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
zinc;3-(3-ethylcyclopentyl)propanoate are typically prepared by reacting naphthenic acids with zinc oxide under alkaline conditions. The reaction can be represented as follows:
Naphthenic Acid+Zinc Oxide→Naphthenic Acids, Zinc Salts+Water
The reaction is usually carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified to remove any unreacted starting materials and by-products .
Industrial Production Methods
In industrial settings, the production of naphthenic acids, zinc salts involves the use of large-scale reactors where naphthenic acids are mixed with zinc oxide. The mixture is heated and stirred to facilitate the reaction. The product is then subjected to various purification steps, including filtration and distillation, to obtain the final compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
zinc;3-(3-ethylcyclopentyl)propanoate can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form zinc oxide and other oxidation products.
Reduction: Reduction reactions can convert the zinc salts back to naphthenic acids and elemental zinc.
Substitution: This compound can participate in substitution reactions where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are often used.
Substitution: Metal salts like copper sulfate and iron chloride can be used to replace zinc in the compound.
Major Products Formed
Oxidation: Zinc oxide and various carboxylic acids.
Reduction: Naphthenic acids and elemental zinc.
Substitution: Metal naphthenates and free zinc ions.
Scientific Research Applications
zinc;3-(3-ethylcyclopentyl)propanoate have a wide range of applications in scientific research:
Chemistry: Used as catalysts in organic synthesis and polymerization reactions.
Biology: Studied for their antimicrobial properties and potential use in biocides.
Medicine: Investigated for their potential in drug delivery systems and as anti-inflammatory agents.
Industry: Utilized in the production of lubricants, corrosion inhibitors, and paint driers
Comparison with Similar Compounds
Similar Compounds
Calcium Naphthenates: Similar in structure but with calcium ions instead of zinc.
Copper Naphthenates: Contains copper ions and is used primarily as a wood preservative.
Iron Naphthenates: Used in the production of pigments and as a catalyst in chemical reactions.
Uniqueness
zinc;3-(3-ethylcyclopentyl)propanoate are unique due to their specific coordination chemistry with zinc ions, which imparts distinct properties such as enhanced hydrophobicity and stability. These properties make them particularly useful in applications requiring water resistance and long-term stability .
Properties
IUPAC Name |
zinc;3-(3-ethylcyclopentyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18O2.Zn/c2*1-2-8-3-4-9(7-8)5-6-10(11)12;/h2*8-9H,2-7H2,1H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWHEAHEQDAIDC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C1)CCC(=O)[O-].CCC1CCC(C1)CCC(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873434 | |
| Record name | Zinc bis[3-(3-ethylcyclopentyl)propanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Naphthenic acids, zinc salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12001-85-3 | |
| Record name | Naphthenic acids, zinc salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthenic acids, zinc salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















